1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a 3,5-dimethylpiperidin-1-yl group at position 1, a methyl group at position 3, and a carbonitrile moiety at position 4. Its molecular formula is C21H17N3, with a molar mass of 311.38 g/mol .
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-13-8-14(2)12-23(11-13)19-9-15(3)16(10-21)20-22-17-6-4-5-7-18(17)24(19)20/h4-7,9,13-14H,8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAGQXWQHHUCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrido[1,2-a]benzimidazole core: This can be achieved through the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with 3,5-dimethylpiperidine.
Addition of the carbonitrile group:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halogens, alkylating agents, and acylating agents.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrido[1,2-a]benzimidazole derivatives is exemplified by the compounds below. Key differences in substituents, synthesis, and properties are summarized in Table 1 and discussed in detail.
Table 1: Comparative Analysis of Pyrido[1,2-a]benzimidazole Derivatives
Structural and Electronic Comparisons
- Substituent Effects: The target compound’s 3,5-dimethylpiperidinyl group provides steric hindrance and basicity, contrasting with the 3,4-dichlorophenyl derivative’s electron-withdrawing effects . Oxo-containing derivatives (e.g., 3a and the butyl-oxo compound) exhibit reduced basicity but increased hydrogen-bonding capacity, which may influence pharmacokinetics .
Physicochemical Properties
- Solubility : Piperidine and piperazine derivatives (target and ) are expected to have higher aqueous solubility than dichlorophenyl or butyl-substituted analogs due to basic nitrogen atoms .
Biological Activity
The compound 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₂₃N₅
- Molecular Weight : 313.41 g/mol
- IUPAC Name : 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- SMILES Notation : CN1CC(C(C)N1)C2=CN=C(C=C2)C(=N)C#N
Physical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.218 |
| Water Solubility (LogSw) | -2.15 |
| Polar Surface Area | 47.725 Ų |
| Number of Hydrogen Bond Acceptors | 9 |
| Number of Hydrogen Bond Donors | 0 |
Research indicates that compounds similar to 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may exhibit various biological activities through multiple mechanisms. These include:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives are known to inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : This compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound. Below are key findings:
Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that derivatives of pyrido[1,2-a]benzimidazoles showed significant anticancer activity against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Activity
Research conducted on related compounds demonstrated notable antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed inhibition zones comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
Neuropharmacological Effects
Preliminary studies indicate that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems. Animal models demonstrated improved cognitive function when treated with similar compounds .
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 cells, the compound was tested for its cytotoxic effects. The results were as follows:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
The data indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
The antimicrobial efficacy was assessed using the disc diffusion method against Staphylococcus aureus and Escherichia coli:
| Organism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results suggest that the compound possesses significant antibacterial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
